

Spectroscopic Profile of 1-Methylazepan-4-ol: A Technical Guide

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Compound of Interest

Compound Name: **1-Methylazepan-4-ol**

Cat. No.: **B101566**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **1-Methylazepan-4-ol** (CAS No: 19065-49-7, Molecular Formula: C₇H₁₅NO). Due to the limited availability of experimental spectroscopic data in publicly accessible databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization of this molecule. The guide includes structured data tables, detailed general experimental protocols for acquiring such spectra, and a workflow diagram for spectroscopic analysis, designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

1-Methylazepan-4-ol is a saturated heterocyclic compound containing a seven-membered azepane ring, a methyl group on the nitrogen atom, and a hydroxyl group at the 4-position. Its structure suggests its potential as a scaffold or intermediate in the synthesis of various biologically active molecules. Accurate spectroscopic characterization is fundamental for the unambiguous identification and quality control of such compounds. This guide aims to fill the gap in available experimental data by providing a comprehensive set of predicted spectroscopic data and standardized methodologies for its empirical verification.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **1-Methylazepan-4-ol**. This data has been generated using computational models and should be used as a reference for comparison with experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ^1H NMR spectrum provides information on the chemical environment of each proton in the molecule.

Table 1: Predicted ^1H NMR Data for **1-Methylazepan-4-ol** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.65	m	1H	H-4
~2.80 - 2.95	m	2H	H-2 (axial), H-7 (axial)
~2.55 - 2.70	m	2H	H-2 (equatorial), H-7 (equatorial)
~2.35	s	3H	N-CH_3
~1.80 - 1.95	m	2H	H-3 (axial), H-5 (axial)
~1.60 - 1.75	m	2H	H-3 (equatorial), H-5 (equatorial)
~1.45 - 1.60	m	2H	H-6
Variable	br s	1H	OH

Note: Chemical shifts are referenced to TMS ($\delta = 0.00$ ppm). The azepane ring protons are expected to show complex splitting patterns due to conformational flexibility and spin-spin coupling.

The predicted ^{13}C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ^{13}C NMR Data for **1-Methylazepan-4-ol** (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~70.5	CH	C-4
~58.0	CH_2	C-2, C-7
~46.0	CH_3	N- CH_3
~35.5	CH_2	C-3, C-5
~28.0	CH_2	C-6

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **1-Methylazepan-4-ol**

Wavenumber (cm^{-1})	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~2920	Strong	C-H stretch (aliphatic)
~2850	Strong	C-H stretch (aliphatic)
~2790	Medium	C-H stretch (N- CH_3)
~1460	Medium	C-H bend (CH_2)
~1080	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **1-Methylazepan-4-ol**

m/z	Relative Intensity (%)	Assignment
129	40	[M] ⁺ (Molecular Ion)
112	10	[M - OH] ⁺
98	100	[M - CH ₂ OH] ⁺
84	60	[M - C ₂ H ₅ O] ⁺
70	30	[C ₄ H ₈ N] ⁺
58	80	[C ₃ H ₈ N] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methylazepan-4-ol** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A larger number of scans (e.g., 128) is often required to obtain a clear carbon spectrum.

1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Infrared (IR) Spectroscopy

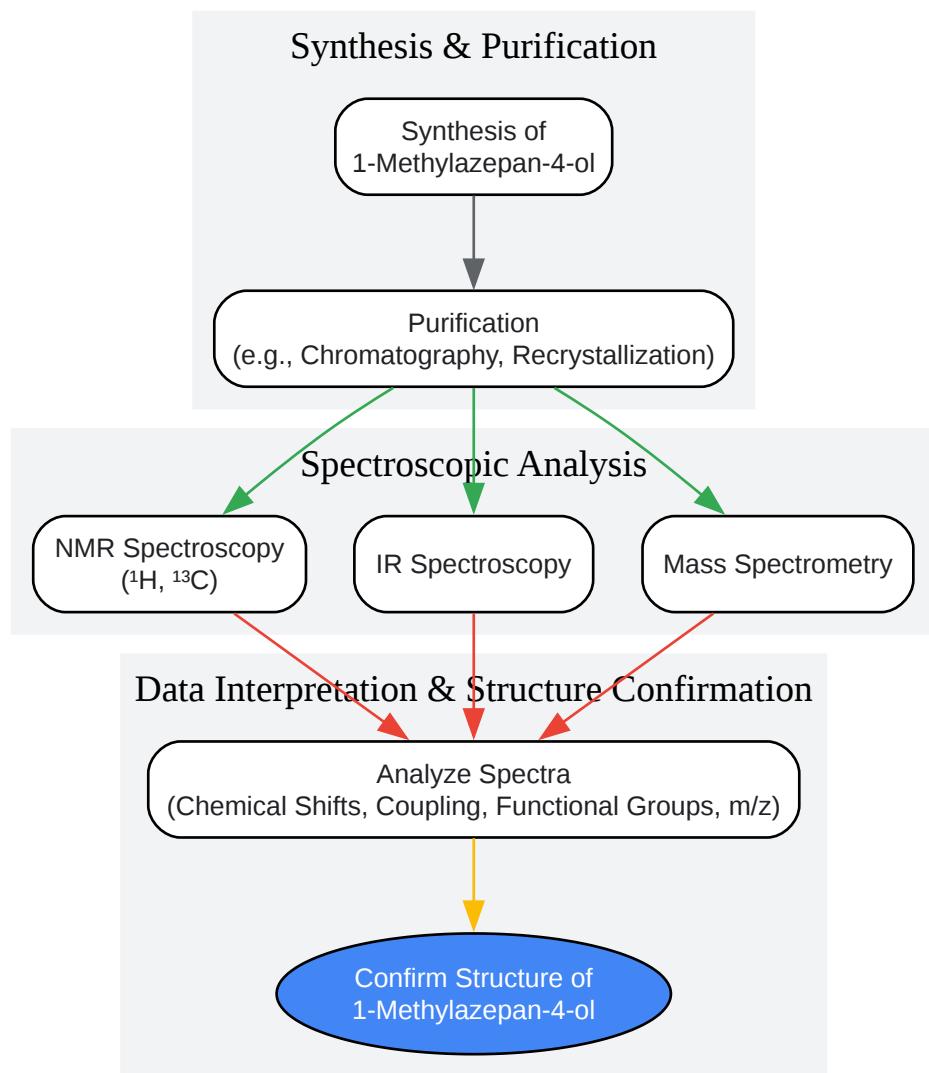
- **Sample Preparation:** If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC). Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **1-Methylazepan-4-ol**.



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Fig. 1: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **1-Methylazepan-4-ol**, which can serve as a valuable reference for its identification and characterization in the absence of readily available experimental data. The outlined experimental protocols offer standardized procedures for obtaining empirical data, and the workflow diagram provides a logical framework for the overall process of structural elucidation.

It is anticipated that this guide will support the research and development efforts of scientists working with this and related molecular scaffolds.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylazepan-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101566#spectroscopic-data-of-1-methylazepan-4-ol-nmr-ir-ms\]](https://www.benchchem.com/product/b101566#spectroscopic-data-of-1-methylazepan-4-ol-nmr-ir-ms)

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